2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a bicyclic framework combining pyrazole and pyridazine rings. Key structural features include:
- 4-Methyl group on the pyridazine ring, influencing steric and metabolic stability.
- N-Propylacetamide side chain, which modulates solubility and pharmacokinetic properties compared to shorter alkyl or aryl substituents .
The compound’s synthesis likely involves:
Cyclocondensation of a pyrazole-amine precursor with a pyridazine-forming reagent.
Alkylation or acylation to introduce the N-propylacetamide group, similar to methods described for structurally related pyrazolo-pyridine derivatives (e.g., K₂CO₃-mediated coupling in DMF) .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-3-7-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-5-12(18)8-13/h4-6,8-9H,3,7,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNRSORAUDTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide , identified by its CAS number 941915-09-9, belongs to the class of pyrazolo[3,4-d]pyridazines. This class has garnered attention due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this specific compound, supported by data from various studies.
- Molecular Formula : C₁₄H₁₂ClN₅O₂
- Molecular Weight : 317.73 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyridazine core with a chlorophenyl substituent and an acetamide group.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities. The specific compound under review has shown potential in the following areas:
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazines can inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, indicating anti-inflammatory properties. The presence of specific substituents on the pyrazole ring appears to influence this activity significantly.
2. Anticancer Properties
The anticancer potential of pyrazolo derivatives has been explored in various human cancer cell lines. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against cancer cells such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells.
Case Studies
- Anti-inflammatory Effects :
- Cytotoxicity Assays :
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Anti-inflammatory | RAW264.7 cells | Significant NO inhibition |
| Cytotoxicity against MCF-7 | MTT Assay | IC50 = 14.34 µM |
| Cytotoxicity against HCT-116 | MTT Assay | IC50 = 6.90 µM |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazole ring can enhance or diminish biological activity:
- Electron-withdrawing groups (e.g., Cl) tend to increase cytotoxicity.
- The position and nature of substituents significantly impact both anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or pharmacological targets with the query molecule:
Pharmacological Implications
- Electron-Withdrawing Groups : The 3-chlorophenyl substituent in the query compound may improve binding affinity to enzymes like kinases or phosphodiesterases, as seen in analogues with 4-chlorophenyl groups .
- Side Chain Modifications : The N-propylacetamide chain balances lipophilicity (logP ~2.5–3.0 estimated) and hydrogen-bonding capacity, contrasting with trifluoromethyl or nitro-substituted derivatives, which prioritize potency over solubility .
Physical Properties
Research Findings and Trends
- Structure-Activity Relationships (SAR): Pyridazine cores (vs. pyridine) may enhance selectivity for adenosine receptors or PDE inhibitors . N-Propylacetamide derivatives show improved oral bioavailability over N-aryl counterparts in preclinical models .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 45–55 | |
| Acetamide coupling | NEt₃, CH₃CN, reflux | 60–70 |
Advanced: How can synthetic yields be optimized while minimizing competing side reactions?
Answer:
Yield optimization requires a systems approach:
- Catalyst screening : Use Pd-mediated cross-coupling for aryl group introduction to reduce steric effects .
- Solvent engineering : Switch to polar aprotic solvents (e.g., DMA) to enhance nucleophilicity of the pyridazine nitrogen .
- Protecting groups : Temporarily protect the 7-oxo group with tert-butyldimethylsilyl (TBS) to prevent degradation during alkylation .
Advanced analytical tools like HPLC-MS or in situ IR spectroscopy can monitor reaction progress and identify intermediates .
Basic: What spectroscopic methods are recommended for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for pyridazine) and acetamide carbonyl (δ ~170 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and N-H bending (1540 cm⁻¹) .
Advanced: How can conflicting spectral data (e.g., ambiguous NOE correlations) be resolved?
Answer:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly in the pyridazine and chlorophenyl regions .
- X-ray crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms of the 7-oxo group) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16) .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Enzyme inhibition assays : Target kinases (e.g., JAK2 or CDKs) due to the pyridazine core’s ATP-binding affinity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
- Prodrug design : Modify the N-propylacetamide group to enhance membrane permeability .
Basic: What safety precautions are necessary for handling this compound?
Answer:
- PPE : Wear nitrile gloves and safety goggles due to potential irritancy (no GHS classification available) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can computational methods predict environmental fate or toxicity?
Answer:
- QSAR models : Predict biodegradability using EPI Suite or TEST software .
- Molecular docking : Screen for off-target binding to human receptors (e.g., hERG) .
- ADMET prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions .
Basic: What chromatographic methods ensure purity for pharmacological studies?
Answer:
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30→70% ACN over 20 min) .
- Detection : UV at 254 nm (pyridazine absorption) and MS for impurity profiling .
Advanced: How can conflicting data in structure-activity relationships (SAR) be reconciled?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
